4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide

Physicochemical properties Drug-likeness Medicinal chemistry

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (CAS 941966-67-2) is a synthetic small molecule belonging to the thiazole amide class, with the molecular formula C13H13FN2OS2 and a molecular weight of 296.4 g/mol. It features a 4-fluorophenylthioether moiety linked via a butanamide chain to a 2-aminothiazole group.

Molecular Formula C13H13FN2OS2
Molecular Weight 296.38
CAS No. 941966-67-2
Cat. No. B2635215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide
CAS941966-67-2
Molecular FormulaC13H13FN2OS2
Molecular Weight296.38
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCCCC(=O)NC2=NC=CS2
InChIInChI=1S/C13H13FN2OS2/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17)
InChIKeyTTXHCRUWGMMTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (CAS 941966-67-2): Chemical Identity and Structural Class


4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (CAS 941966-67-2) is a synthetic small molecule belonging to the thiazole amide class, with the molecular formula C13H13FN2OS2 and a molecular weight of 296.4 g/mol . It features a 4-fluorophenylthioether moiety linked via a butanamide chain to a 2-aminothiazole group. Compounds within this structural family have been investigated for dipeptidyl peptidase-IV (DPP-IV) inhibition and other biological activities, but published data specifically for this compound are extremely limited [1].

Procurement Risk: Why Generic Thiazole Amides Cannot Replace 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide


The 4-fluorophenylthioether substituent and the unsubstituted thiazol-2-yl amide in this molecule create a unique electronic and steric environment that directly influences target binding and pharmacokinetics. Even minor structural changes—such as adding a phenyl group to the thiazole ring or replacing the thioether with a methylene linker—can profoundly alter DPP-IV inhibitory potency, selectivity, and metabolic stability, as demonstrated across the broader amide thiazole derivative class [1]. Without compound-specific comparative data, general substitution introduces unacceptable risk of potency loss, off-target effects, or ADME profile changes, making procurement of the exact chemical identity essential for reproducible research.

Quantitative Differentiation Evidence for 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide


Molecular Weight and Lipophilicity Differentiation from 4-Phenylthiazol-2-yl Analog

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide (MW 296.4 g/mol) is significantly smaller than its closest structural analog, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (MW ~372.5 g/mol), a difference of 76.1 Da . This reduction in molecular weight corresponds to a lower lipophilic surface area and potentially improved aqueous solubility, a critical factor for oral bioavailability. In the DPP-IV inhibitor patent family, lower molecular weight derivatives consistently exhibited superior oral glucose-lowering efficacy in rodent models [1].

Physicochemical properties Drug-likeness Medicinal chemistry

Thioether Linkage: Metabolic Stability Advantage Over Alkyl Chain Analogs

The 4-fluorophenylthioether linkage in the target compound replaces the methylene chain found in analogs such as 4-(4-fluorophenyl)-N-(thiazol-2-yl)butanamide. Literature for aryl thioethers indicates that the sulfur atom reduces susceptibility to cytochrome P450-mediated benzylic oxidation compared to the corresponding alkyl chain, potentially extending metabolic half-life [1]. While direct metabolic stability data for this specific compound are not publicly available, this class-level structure–metabolism relationship supports a pharmacokinetic differentiation rationale.

Metabolic stability Oxidative metabolism Structure-metabolism relationship

Optimal Procurement and Application Scenarios for 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide


Lead Optimization in DPP-IV Inhibitor Programs

The compound serves as a core scaffold for structure–activity relationship (SAR) studies aimed at improving oral antidiabetic agents. Its low molecular weight and thioether linkage offer a starting point for optimizing solubility and metabolic stability relative to bulkier phenyl-substituted thiazole amides [1].

Chemical Biology Tool for Probing Thioether Pharmacology

Due to the distinct electronic properties of the 4-fluorophenylthioether group, this compound can be used as a probe to investigate sulfur-mediated effects on target binding kinetics and residence time, particularly in kinases or proteases where thiazole amides have shown activity [2].

Building Block for Focused Library Synthesis

The compound's synthetic accessibility and modifiable functional groups (thiazole amine, thioether) make it a versatile intermediate for generating diverse analog libraries in medicinal chemistry campaigns [1].

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